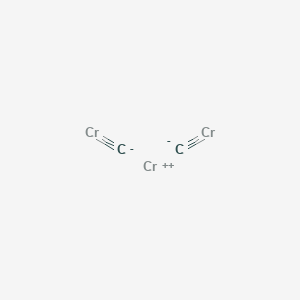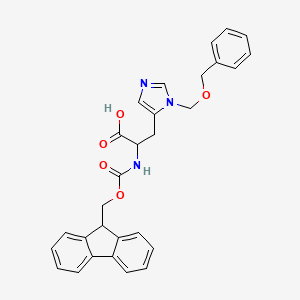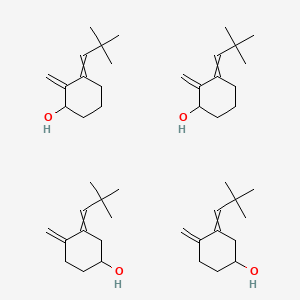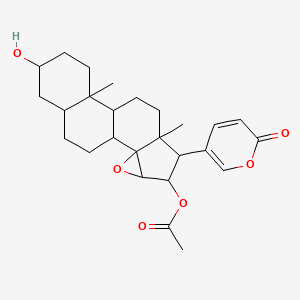
chromium(2+);methanidylidynechromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is known for its high hardness and excellent wear resistance, making it a valuable material in various industrial applications. This refractory ceramic material is commonly used as a coating to enhance resistance to wear, corrosion, and high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromium carbide is typically produced through a reaction between chromium metal and carbon at high temperatures . The metal chromium powder carbonization method involves combining carbon black with electrolytic chromium to pulverize 325 mesh metal chromium powder. This mixture is then dry-mixed with a ball mill and formed using pressure above 1 T/cm². The pressurized powder is placed into a graphite pan or crucible and heated to 1500-1700°C in a hydrogen stream, allowing the carbonization reaction to generate chromium carbide .
Industrial Production Methods: In industrial settings, chromium carbide is produced using similar high-temperature carbonization methods. The process involves heating chromium metal with carbon sources like carbon black or graphite in a controlled environment to ensure the formation of chromium carbide .
Chemical Reactions Analysis
Types of Reactions: Chromium carbide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Chromium carbide can be oxidized in the presence of oxygen at high temperatures to form chromium oxide.
Reduction: It can be reduced using hydrogen or other reducing agents to produce metallic chromium.
Substitution: Chromium carbide can react with other metal carbides or nitrides to form mixed compounds.
Major Products:
Oxidation: Chromium oxide (Cr2O3)
Reduction: Metallic chromium (Cr)
Substitution: Mixed metal carbides or nitrides
Scientific Research Applications
Chromium carbide has a wide range of applications in scientific research and industry :
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Investigated for its potential in bioremediation and environmental cleanup.
Medicine: Studied for its potential use in medical implants and devices due to its biocompatibility.
Industry: Widely used in cutting tools, metalworking tools, and wear-resistant parts.
Mechanism of Action
The mechanism by which chromium carbide exerts its effects involves its interaction with various molecular targets and pathways . In biological systems, chromium compounds can activate enzymes like AMP-activated protein kinase (AMPK), which plays a role in carbohydrate and lipid metabolism. Chromium carbide’s high hardness and wear resistance are attributed to its strong covalent bonding between chromium and carbon atoms, which enhances its mechanical properties .
Comparison with Similar Compounds
Chromium carbide can be compared with other similar compounds, such as:
Chromium(III) oxide (Cr2O3): Known for its high corrosion resistance and use as a pigment.
Chromium(II) chloride (CrCl2): Used in various chemical reactions and as a reducing agent.
Chromium(III) nitrate (Cr(NO3)3): Utilized in the preparation of other chromium compounds and as a catalyst.
Chromium carbide stands out due to its unique combination of high hardness, wear resistance, and thermal stability, making it a preferred choice for applications requiring durable and long-lasting materials .
Properties
Molecular Formula |
C2Cr3 |
|---|---|
Molecular Weight |
180.01 g/mol |
IUPAC Name |
chromium(2+);methanidylidynechromium |
InChI |
InChI=1S/2C.3Cr/q2*-1;;;+2 |
InChI Key |
GVEHJMMRQRRJPM-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[Cr].[C-]#[Cr].[Cr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone](/img/structure/B13386429.png)

![(7R,7aS)-7-ethyl-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c]oxazol-5-one](/img/structure/B13386447.png)
![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13386461.png)



![(3aR,4R,5R,6aS)-4-[(3S,5S)-5-methyl-3-(oxan-2-yloxy)non-1-enyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13386480.png)

![N'-hydroxy-N-[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide](/img/structure/B13386509.png)
![2-[[2-[(2-Acetamido-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B13386512.png)
![2,2-Dimethyl-4-oxo-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-6-carboxylic acid](/img/structure/B13386515.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methyl-3-(methylsulfanyl)butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13386523.png)
